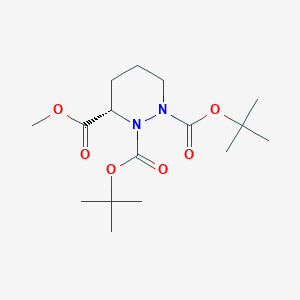1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate
CAS No.: 222556-21-0
Cat. No.: VC8091085
Molecular Formula: C16H28N2O6
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 222556-21-0 |
|---|---|
| Molecular Formula | C16H28N2O6 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1 |
| Standard InChI Key | ZZKDHJHPFRZXSJ-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate adheres to IUPAC guidelines for ester and stereochemical nomenclature . Key components include:
-
Diazinane: A six-membered heterocyclic ring with two nitrogen atoms (piperazine).
-
Tricarboxylate: Three esterified carboxylic acid groups.
-
Stereochemistry: The (3S) designation specifies the absolute configuration at carbon 3, critical for biological activity .
The molecular formula is C<sub>17</sub>H<sub>29</sub>N<sub>2</sub>O<sub>6</sub>, with a molecular weight of 369.43 g/mol. The SMILES notation is CC(C)(C)OC(=O)N1C(CC(N(OC(=O)OC(C)(C)C)C1)OC(=O)OC)C, reflecting the tert-butyl (C(C)(C)CO), methyl (COC), and diazinane backbone .
Stereochemical and Conformational Analysis
The (3S) configuration introduces chirality, influencing the compound’s three-dimensional structure. Nuclear magnetic resonance (NMR) studies of analogous piperidine derivatives reveal distinct diastereotopic proton splitting patterns in the 1H spectrum, particularly for hydrogens adjacent to the chiral center . Computational modeling predicts a chair conformation for the diazinane ring, with tert-butyl groups occupying equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential esterification of diazinane-1,2,3-tricarboxylic acid:
-
Protection of Carboxylic Acids:
-
Chiral Resolution:
Key Reaction Parameters
-
Temperature: Reactions are conducted at 0–25°C to prevent epimerization.
-
Catalysts: Palladium on carbon (Pd/C) or enzymes like lipases enhance regioselectivity .
-
Yield: Typical yields range from 45–65%, with purity >95% confirmed by HPLC .
Applications in Pharmaceutical Research
Role in Proteolysis-Targeting Chimeras (PROTACs)
The tert-butyl and methyl esters serve as protective groups in PROTAC synthesis, enabling controlled release of active carboxylates in vivo. For example, similar structures are used in Ras inhibitors to form tri-complexes with cyclophilin A, sterically blocking oncogenic signaling .
Isotopic Labeling for Mechanistic Studies
Deuterated analogs (e.g., CD<sub>3</sub> esters) are synthesized for pharmacokinetic studies. Tritium-labeled versions aid in receptor-binding assays, as seen in Ras-related cancer research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume